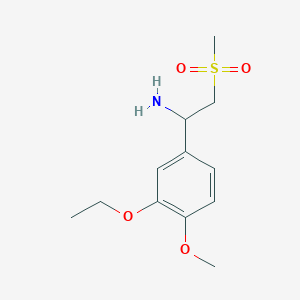
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
Descripción general
Descripción
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine, commonly referred to as EMME, is an organic compound that is widely used in a variety of scientific studies. It is a member of the family of compounds known as sulfonamides and has a variety of applications in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis of Apremilast
Development of Bioactive Compounds
This compound serves as a key intermediate in the synthesis of bioactive compounds, such as 2-azetidinones scaffolds and biisoindoline derivatives. These have potential biological and pharmacological applications, providing new avenues for drug development (Jagannadham, Reddy, Ramadevi, & Prasanna, 2019).
Chemoenzymatic Synthesis
Enzymatic approaches, including the use of ketoreductases and lipases, have been evaluated in the chemoenzymatic synthesis of this compound. This method is crucial for producing chiral alcohols with high enantiomeric excess, which are essential for the synthesis of Apremilast and other pharmaceutical products (Vega et al., 2021).
Antimicrobial Applications
Derivatives of this compound have shown potential as antibacterial agents, especially against strains like Escherichia coli. The synthesis of these derivatives involves reactions with various alkyl/aralkyl halides, suggesting the versatility of this compound in developing new antimicrobial agents (Abbasi et al., 2019).
Synthesis of Polyfunctionally Substituted Compounds
This compound is also involved in the synthesis of polyfunctionally substituted pyridine-2-(1H)-thiones containing a sulfone moiety. These compounds have significant potential in various chemical applications due to their unique structural properties (Abu-Shanab, 2006).
Conformational Analysis
The compound is used in studies related to the conformational analysis of β-hydroxy sulfones and their derivatives. These studies provide insights into the molecular dynamics and interactions of such compounds,which are crucial for understanding their behavior in different chemical contexts and potential applications in pharmaceuticals (Alvarez-Ibarra et al., 1996).
Antiamoebic Activity
Research involving chalcones bearing an N-substituted ethanamine tail, derived from this compound, demonstrated notable antiamoebic activity. These findings indicate its potential use in developing treatments for infections caused by Entamoeba histolytica (Zaidi et al., 2015).
DFT Calculations and Molecular Docking
DFT calculations and molecular docking studies have been conducted using Schiff bases derived from this compound. These studies are significant for understanding the compound's interaction at a molecular level, providing a basis for its application in antimicrobial and antidiabetic treatments, and even as a potential Covid-19 inhibitor (G et al., 2023).
Neurochemical Pharmacology
This compound has been studied in the context of psychoactive N-benzylphenethylamines, highlighting its role in understanding the mechanisms of action of these compounds at various receptors. This research provides insights into the pharmacology of psychoactive substances and their potential therapeutic applications (Eshleman et al., 2018).
Propiedades
IUPAC Name |
1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-7,10H,4,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUJVINGXQGNFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine | |
CAS RN |
253168-94-4 | |
| Record name | 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

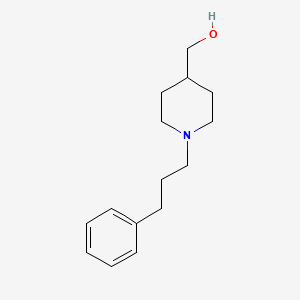
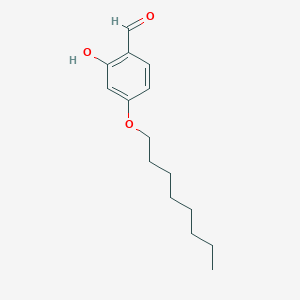

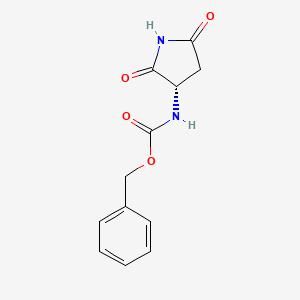
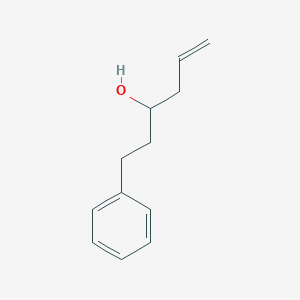
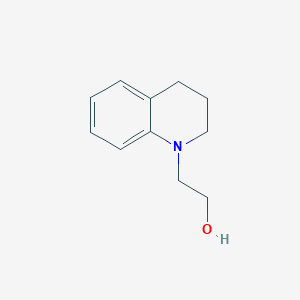
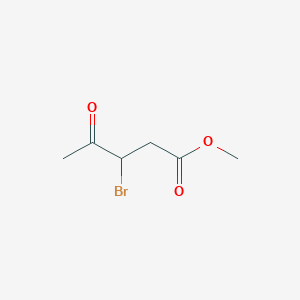
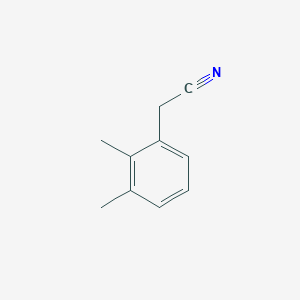
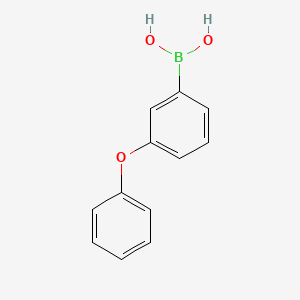
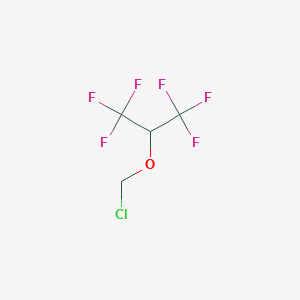
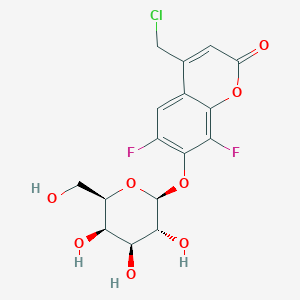
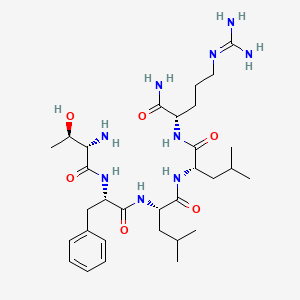
![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)
![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)